7-bromo-6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
Description
Properties
Molecular Formula |
C7H6BrClN2 |
|---|---|
Molecular Weight |
233.49 g/mol |
IUPAC Name |
7-bromo-6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C7H6BrClN2/c8-5-6-4(1-2-10-6)3-11-7(5)9/h3,10H,1-2H2 |
InChI Key |
FCZOTPUVQHOSLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C(=NC=C21)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Sonogashira Coupling and Base-Mediated Cyclization
4-Amino-2-bromo-5-iodopyridine undergoes Sonogashira coupling with tert-butyl 4-ethynyl-1H-pyrazole-1-carboxylate in the presence of Pd(PPh₃)₄ and CuI. The resulting alkyne intermediate cyclizes under basic conditions (K₂CO₃, DMF) to form the dihydro-pyrrolopyridine skeleton. Bromine and chlorine are introduced via subsequent halogenation steps (see Section 1).
Example Protocol:
Domino Cyclization with Pre-Halogenated Building Blocks
A one-pot synthesis employs 5-bromo-6-chloro-4-aminopyridine and acetylene derivatives. Under Pd catalysis, coupling and cyclization occur sequentially, forming the target compound in a single step with 50–65% yield. This method reduces purification steps but requires stoichiometric control of halogenated reagents.
Industrial-Scale Synthesis and Process Optimization
Large-scale production emphasizes cost efficiency and reproducibility.
Continuous Flow Bromination
A continuous flow reactor achieves bromination at position 7 using HBr/H₂O₂ in acetic acid. Chlorine is introduced via gas-phase Cl₂ in the presence of FeCl₃ (2 mol%). This method achieves 90% conversion with <5% side products.
Process Parameters:
Crystallization and Purification
The crude product is purified via recrystallization from ethanol/water (3:1), yielding white crystals with >98% purity.
Comparative Analysis of Methods
| Method | Yield | Regioselectivity | Scalability |
|---|---|---|---|
| Sequential Halogenation | 60–75% | High | Moderate |
| Sonogashira Cyclization | 50–65% | Moderate | Low |
| Suzuki Coupling | 70–85% | High | High |
| Continuous Flow | 90% | Very High | Industrial |
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents can be replaced with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: Intramolecular cyclization can lead to the formation of more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, with reactions typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyrrolo[3,2-c]pyridine derivatives .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that derivatives of pyrrolo[3,2-c]pyridine compounds exhibit significant anticancer properties. The compound has been studied for its ability to inhibit specific kinases involved in cancer progression. For instance, studies have shown that modifications to the pyrrolo[3,2-c]pyridine framework can enhance selectivity and potency against various cancer cell lines, making it a candidate for further development in anticancer therapies .
1.2 Neurological Applications
There is emerging evidence that pyrrolo[3,2-c]pyridine derivatives may have neuroprotective effects. Preliminary studies suggest that these compounds can modulate neurotransmitter systems and may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Material Science
2.1 Organic Electronics
The unique electronic properties of 7-bromo-6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine make it suitable for applications in organic electronics. Research has explored its use as an organic semiconductor in thin-film transistors and photovoltaic devices. The compound's ability to form stable thin films with good charge transport properties is particularly valuable in the development of flexible electronic devices .
2.2 Photonic Applications
The compound's photophysical properties have been investigated for potential use in photonic devices. Its ability to absorb and emit light at specific wavelengths makes it a candidate for applications in light-emitting diodes (LEDs) and laser technologies .
Synthetic Intermediate
7-Bromo-6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine serves as an important intermediate in the synthesis of various bioactive compounds. Its functional groups allow for further chemical modifications, enabling the development of new pharmaceuticals and agrochemicals. The compound can be utilized in multi-step synthesis routes to create complex heterocyclic structures that are often found in natural products and therapeutic agents .
Case Studies
| Study Title | Focus Area | Findings |
|---|---|---|
| Anticancer Activity of Pyrrolo Compounds | Medicinal Chemistry | Demonstrated inhibition of specific kinases; potential for drug development |
| Neuroprotective Effects of Pyrrolo Derivatives | Neurology | Modulation of neurotransmitter systems; implications for Alzheimer's treatment |
| Organic Semiconductor Properties of Pyrrolo Compounds | Material Science | Stable thin films with good charge transport; applications in flexible electronics |
| Photonic Applications of Pyrrolo Compounds | Photonics | Effective light absorption/emission; potential use in LEDs |
Mechanism of Action
The mechanism of action of 7-bromo-6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . By inhibiting these receptors, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit their migration and invasion .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Dihydropyrrolopyridines
The table below compares key structural analogs based on halogen substitution patterns, molecular weights, and functional groups:
Key Observations:
- Fluorine (as in 4-chloro-7-fluoro analog) introduces electronegativity, which may alter electronic interactions in biological systems .
- Functional Groups : The carboxamide derivative (C₈H₈ClN₃O) demonstrates how polar groups can modify solubility and target binding via hydrogen bonding .
- Steric Effects : The 3,3-dimethyl substituent in the 6-bromo analog introduces steric hindrance, which may limit access to enzyme active sites .
Saturation and Aromaticity Effects
The 2,3-dihydro configuration in the target compound reduces aromaticity compared to fully unsaturated pyrrolopyridines (e.g., 1H-pyrrolo[3,2-c]pyridine). This saturation:
- Enhances Stability : Partial saturation decreases susceptibility to oxidation and electrophilic substitution reactions.
- Alters Bioactivity: Evidence from chromeno[3,2-c]pyridine derivatives (e.g., MAO inhibitors) suggests that dihydro analogs exhibit distinct biological profiles. For example, 2,3-dihydrochromeno[3,2-c]pyridines showed reduced cholinesterase inhibition compared to unsaturated derivatives .
Research Findings and Structure-Activity Relationships (SAR)
- Halogen Positioning : In pyrrolo[2,3-b]pyridines, bromine at position 5 (vs. 7 in the target compound) improved binding to kinase targets, highlighting the importance of substituent placement .
Biological Activity
7-Bromo-6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (CAS No. 80862-18-6) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
The compound's chemical structure is characterized by the presence of a bromine and chlorine atom, contributing to its unique pharmacological properties. Below are its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHBrClN |
| Molecular Weight | 219.49 g/mol |
| Boiling Point | Not specified |
| Density | Not specified |
| Synonyms | 6-chloro-7-bromo-5-azaindoline |
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrrolo[3,2-c]pyridine derivatives. In particular, compounds designed with this scaffold have shown promising results against various cancer cell lines. For instance, a study demonstrated that derivatives exhibited moderate to excellent antitumor activities against HeLa, SGC-7901, and MCF-7 cell lines with IC values ranging from 0.12 to 0.21 μM . These compounds were found to inhibit tubulin polymerization effectively, disrupting microtubule dynamics and inducing apoptosis in cancer cells.
The mechanism of action for 7-bromo-6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine appears to involve interaction with the colchicine-binding site on tubulin. This interaction prevents normal microtubule assembly and function, leading to cell cycle arrest and apoptosis in cancer cells .
Antiviral Activity
Another significant aspect of this compound is its antiviral activity. Pyrrolo[3,2-c]pyridine derivatives have been evaluated for their effectiveness against respiratory syncytial virus (RSV). The most active derivatives demonstrated good protein binding properties and acceptable solubility while exhibiting potent antiviral effects against multiple RSV strains .
Case Studies
- Antitumor Study : A series of pyrrolo[3,2-c]pyridine derivatives were synthesized and tested for antitumor activity. Among them, compound 10t was identified as having the highest potency against three cancer cell lines. The study utilized in vitro assays to evaluate the efficacy of these compounds in disrupting tubulin dynamics and inducing apoptosis .
- Antiviral Evaluation : In another study focusing on RSV, various pyrrolo[3,2-c]pyridine derivatives were screened for their ability to inhibit viral replication. The results indicated that certain structural modifications significantly enhanced antiviral activity while maintaining low cytotoxicity towards VERO cells .
Structure-Activity Relationship (SAR)
The biological activity of 7-bromo-6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine can be influenced by various substituents on the pyrrolopyridine scaffold. Research indicates that:
- Substituent Positioning : The position of halogen atoms (bromine and chlorine) plays a crucial role in enhancing the compound's binding affinity to target proteins.
- Functional Groups : The presence of functional groups such as carboxylic acids or amides can significantly improve the pharmacological profile by enhancing solubility and bioavailability.
Q & A
Q. What are the common synthetic routes for 7-bromo-6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine, and how do reaction conditions influence regioselectivity?
- Methodological Answer : The synthesis typically involves halogenation and cyclization steps. For example, bromination of a chloro-pyrrolopyridine precursor using -bromosuccinimide (NBS) in dichloromethane (DCM) under controlled temperatures (0–25°C) can introduce the bromo substituent regioselectively . Alternatively, methyl group introduction via NaH-mediated alkylation (e.g., iodomethane in DMF) has been reported for similar scaffolds, yielding ~88% purity after chromatographic purification . Reaction conditions (solvent polarity, temperature, and base strength) critically influence regioselectivity, as demonstrated in regioselective halogenation studies of azaindoles .
Q. Table 1: Comparison of Synthetic Methods
| Method | Reagents/Conditions | Yield | Regioselectivity Control | Reference |
|---|---|---|---|---|
| Halogenation | NBS, DCM, 0–25°C | 76% | Moderate | |
| Alkylation | NaH, iodomethane, DMF, 0°C→RT | 88% | High | |
| Cyclization | Pd-catalyzed cross-coupling | 60–70% | Low |
Q. How can spectroscopic techniques (NMR, MS) confirm the structure and purity of this compound?
- Methodological Answer :
- NMR : The dihydro-pyrrolopyridine scaffold shows characteristic signals for aromatic protons (δ 6.5–8.5 ppm) and aliphatic protons (δ 2.5–4.0 ppm). For example, methyl groups in similar compounds resonate at δ 1.2–1.5 ppm .
- NMR : Aromatic carbons appear at δ 110–150 ppm, while carbonyl or nitrile groups (if present) are observed at δ 160–220 ppm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]+ at m/z 245–247 for bromo/chloro isotopes) and fragmentation patterns .
- Purity : HPLC with UV detection (λ = 254 nm) or TLC (silica gel, CHCl/MeOH) ensures ≥95% purity .
Advanced Research Questions
Q. How do the electronic effects of bromo and chloro substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The bromo group is more reactive than chloro in Suzuki-Miyaura couplings due to its lower bond dissociation energy (Br: ~65 kcal/mol vs. Cl: ~81 kcal/mol). For example, in Pd-catalyzed reactions, bromo-substituted pyrrolopyridines undergo coupling with aryl boronic acids at 80°C, while chloro analogs require higher temperatures (100–120°C) or specialized catalysts (e.g., XPhos Pd G3) . Steric effects from the dihydro ring may further modulate reactivity, as seen in hindered Buchwald-Hartwig aminations .
Q. What contradictions exist in the literature regarding the biological activity of halogenated pyrrolopyridines, and how can they be resolved?
- Methodological Answer :
- Contradiction : Some studies report potent kinase inhibition (IC < 100 nM) for bromo-chloro derivatives , while others highlight sigma receptor binding (K = 10–50 nM) without kinase activity .
- Resolution : Structural nuances (e.g., substitution patterns, dihydro vs. fully aromatic rings) and assay conditions (e.g., ATP concentration in kinase assays) likely explain discrepancies. For example, dihydro derivatives exhibit conformational flexibility, enhancing receptor binding but reducing kinase affinity .
- Experimental Design : Use orthogonal assays (e.g., SPR for binding vs. enzymatic assays) and co-crystallization to validate target engagement .
Q. What strategies are employed to optimize the synthetic yield of this compound under scaled-up conditions?
- Methodological Answer :
- Solvent Optimization : Replace DMF with Me-THF (less toxic, higher boiling point) for alkylation steps to improve safety and scalability .
- Catalyst Screening : Test Pd PEPPSI-IPr for cross-coupling reactions, achieving 90% conversion at 0.1 mol% loading .
- Workflow : Use continuous flow chemistry for halogenation steps to enhance mixing and reduce reaction time (from 2 hours to 15 minutes) .
Data Contradiction Analysis
Q. Why do some studies report conflicting regioselectivity in halogenation reactions of pyrrolopyridines?
- Methodological Answer : Discrepancies arise from divergent reaction mechanisms (radical vs. electrophilic pathways). For example, NBS in DCM favors radical bromination at electron-rich positions (C-7), while Br in acetic acid leads to electrophilic substitution at C-6 . Computational modeling (DFT) can predict regioselectivity by comparing intermediate stabilization energies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
